molecular formula C11H16O B8779008 3-(3,4-Dimethylphenyl)-1-propanol

3-(3,4-Dimethylphenyl)-1-propanol

Cat. No.: B8779008
M. Wt: 164.24 g/mol
InChI Key: OHJUXULNCIDDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethylphenyl)-1-propanol can be achieved through several methods. One common approach involves the reduction of 3-(3,4-Dimethylphenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dimethylphenyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-(3,4-Dimethylphenyl)propanal or further to 3-(3,4-Dimethylphenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield 3-(3,4-Dimethylphenyl)propan-1-amine when reacted with ammonia and a reducing agent.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-(3,4-Dimethylphenyl)propan-1-yl chloride.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 or LiAlH4 in THF or ethanol.

    Substitution: SOCl2 in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 3-(3,4-Dimethylphenyl)propanal, 3-(3,4-Dimethylphenyl)propanoic acid.

    Reduction: 3-(3,4-Dimethylphenyl)propan-1-amine.

    Substitution: 3-(3,4-Dimethylphenyl)propan-1-yl chloride.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

    3-(3,4-Dimethoxyphenyl)propan-1-ol: Similar in structure but with methoxy groups instead of methyl groups.

    3-(3,4-Dimethylphenyl)propanal: The aldehyde form of the compound.

    3-(3,4-Dimethylphenyl)propanoic acid: The carboxylic acid derivative.

Uniqueness: 3-(3,4-Dimethylphenyl)-1-propanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its methyl groups contribute to its hydrophobic character, influencing its solubility and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)propan-1-ol

InChI

InChI=1S/C11H16O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

OHJUXULNCIDDJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCCO)C

Origin of Product

United States

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